2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile
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Description
“2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile” is a chemical compound with the molecular formula C9H7F3N2 . It has a molecular weight of 200.16 . This compound is a hydrochloride salt .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.16 . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Polymerization Initiators and Complexation
Trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile, demonstrate significant solvation and complexation properties. These are crucial in initiating polymerizations of ethylenic monomers, providing pathways to obtaining various polymeric materials. The study of these complexations helps in understanding the conditions under which covalent triflates can be obtained, facilitating the synthesis of ethylenic compounds and esters under specific conditions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Heterocyclic Compounds
The reactivity of compounds structurally related to this compound has been explored in the synthesis of heterocyclic compounds, such as tetrahydropyrimido[4,5-b]-quinoline derivatives. These syntheses contribute to the development of compounds with potential antimicrobial activities, showcasing the application of such molecules in medicinal chemistry (Elkholy & Morsy, 2006).
Analytical Techniques
Dansyl amino acids determination using chemiluminescence post-column reaction in high-performance liquid chromatography (HPLC) involves compounds similar to this compound. This method underscores the utility of such compounds in enhancing analytical methodologies for the detection and quantification of amino acids, critical in various biochemical and pharmaceutical analyses (Won-yong & Nieman, 1994).
Determination of Enantiomeric Purity
α-Amino-α-trifluoromethyl-phenylacetonitrile has been studied as a potential reagent for the 19F NMR determination of enantiomeric purity of chiral acids. This application highlights the role of such compounds in facilitating the determination of stereochemical composition of molecules, which is essential in the development of chiral pharmaceuticals (Koóš & Mosher, 1993).
Fluorimetric Chemosensors for Ion Recognition
The synthesis and photophysical characterization of triarylimidazoles based on a phenylalanine core, involving reactions with acetonitrile, point to the application of related compounds in the development of fluorimetric chemosensors. These sensors are crucial for the detection of biologically and analytically important ions, demonstrating the compound's utility in sensor technology and material science (Esteves, Raposo, & Costa, 2016).
properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVQEYWIQPXYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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